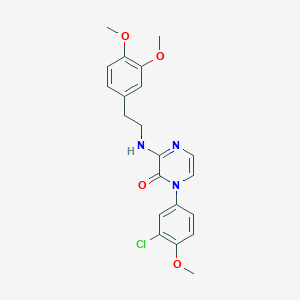
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a synthetic organic compound It is characterized by the presence of a pyrazinone core substituted with a 3-chloro-4-methoxyphenyl group and a 3,4-dimethoxyphenethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
化学反应分析
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine.
科学研究应用
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound could be used in studies to understand its interactions with biological molecules and pathways.
Materials Science: Its properties might make it suitable for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one: can be compared with other pyrazinone derivatives that have similar substituents.
This compound: can also be compared with compounds that have different substituents on the pyrazinone core.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties
生物活性
The compound 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one , identified by its CAS number 80751-58-2, is a pyrazinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of the compound is C19H24ClN3O3, with a molecular weight of approximately 349.85 g/mol. The structure features a chloro-substituted phenyl group and a dimethoxyphenethylamine moiety attached to a pyrazinone core.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 349.85 g/mol |
| LogP | 3.92 |
| Polar Surface Area | 50.72 Ų |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various pharmacological effects:
- Antidepressant Activity : Some derivatives have shown potential as antidepressants through their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Effects : Studies have demonstrated that related compounds can provide pain relief in models of neuropathic and inflammatory pain, suggesting a role in pain management.
- Neuroprotective Properties : There is evidence supporting the neuroprotective effects of similar pyrazinone compounds against excitotoxicity in neuronal cells.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymes : Certain derivatives have been shown to inhibit acetylcholinesterase, which could contribute to their cognitive-enhancing effects.
- Modulation of Receptor Activity : The compound may act as an allosteric modulator at glutamate receptors, influencing synaptic transmission and plasticity.
Study on Antidepressant Effects
A notable study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a related pyrazinone derivative in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behavior.
Analgesic Activity Evaluation
In another study focusing on analgesic properties, researchers synthesized several derivatives based on the pyrazinone core and assessed their efficacy in pain models. The findings demonstrated that certain modifications led to enhanced analgesic effects compared to standard treatments.
Neuroprotective Studies
Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal injury. The results showed a marked decrease in cell death and improved cell viability, highlighting the therapeutic potential for neurodegenerative conditions.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-27-17-7-5-15(13-16(17)22)25-11-10-24-20(21(25)26)23-9-8-14-4-6-18(28-2)19(12-14)29-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJVBLOBHDAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













